molecular formula C26H24FNO B1387596 (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-39-2

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B1387596
CAS No.: 914458-39-2
M. Wt: 385.5 g/mol
InChI Key: PJNACIYIFHTDCK-UHFFFAOYSA-N
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Description

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C26H24FNO and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with ERα in a manner similar to 4-OHT, a native ligand . This suggests that the compound may bind to the receptor and induce a conformational change, which could then influence the transcription of estrogen-responsive genes.

Biochemical Analysis

Cellular Effects

The effects of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those associated with the endocannabinoid system. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the activation of CB1 receptors by this compound can result in altered neurotransmitter release, impacting neuronal communication and potentially affecting behavior and cognition . In other cell types, such as immune cells, it may modulate inflammatory responses by influencing cytokine production.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with cannabinoid receptors. This binding leads to the activation or inhibition of downstream signaling pathways. For example, the activation of CB1 receptors can inhibit adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting protein kinase A activity. This cascade of events can alter gene expression and cellular responses. Additionally, the compound may influence other molecular targets, such as ion channels and G-protein coupled receptors, contributing to its diverse effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects. Studies have shown that it can remain stable under certain conditions, but may degrade when exposed to light or heat. Over time, its effects on cellular function can also change, with prolonged exposure potentially leading to desensitization of cannabinoid receptors and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may produce mild effects such as analgesia and relaxation. At higher doses, it can lead to more pronounced effects, including sedation, hypothermia, and potential toxicity. Studies have indicated that there is a threshold dose beyond which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that can be further studied for their biological activity. The compound’s metabolism can affect its overall efficacy and safety profile, as different metabolites may have distinct effects on the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound can readily cross cell membranes and accumulate in lipid-rich tissues such as the brain. Transporters and binding proteins may also play a role in its distribution, affecting its localization and concentration in different parts of the body .

Subcellular Localization

Within cells, this compound is likely to localize to specific subcellular compartments. Its lipophilic nature suggests that it may associate with cellular membranes, including the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as interactions with membrane-bound receptors and enzymes are critical for its biochemical effects .

Properties

IUPAC Name

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNACIYIFHTDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658825
Record name [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914458-39-2
Record name [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER93KF8CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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